A Comprehensive Technical Guide to (6S)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid
A Comprehensive Technical Guide to (6S)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the chemical structure, properties, synthesis, and applications of (6S)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid, a crucial building block in modern medicinal chemistry. As a proline analogue, its unique spirocyclic and conformationally restricted structure offers significant advantages in the design of novel therapeutics.
Deciphering the Molecular Architecture
(6S)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid is a non-natural amino acid derivative characterized by a spirocyclic system, where a cyclopropane ring and a pyrrolidine ring share a single carbon atom. The designation "(6S)" indicates the stereochemistry at the 6th position, which is crucial for its biological activity. The "4-oxo" substituent refers to a ketone group on the pyrrolidine ring, and the "5-aza" prefix confirms the presence of a nitrogen atom at the 5th position.
Key Structural Features:
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Spirocyclic Core: The fusion of a cyclopropane and a pyrrolidine ring creates a rigid three-dimensional structure. This conformational rigidity can enhance binding affinity to target proteins by reducing the entropic penalty upon binding.
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Chiral Center: The stereochemistry at the C6 position, bearing the carboxylic acid group, is defined as 'S'. This specific spatial arrangement is often critical for molecular recognition by enzymes and receptors.
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Lactam Moiety: The "4-oxo" group on the pyrrolidine ring forms a lactam, a cyclic amide. This functional group can participate in hydrogen bonding interactions and influences the overall electronic properties of the molecule.
IUPAC Name: (6S)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid
Chemical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₃ | |
| Molecular Weight | 155.15 g/mol | |
| Appearance | Off-white solid | |
| Stereochemistry | (6S) | Inferred from name |
Structural Visualization:
Caption: 2D Chemical Structure of (6S)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid.
The Synthetic Pathway: A Multi-step Approach
The synthesis of (6S)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid is a challenging multi-step process. A common strategy involves the construction of a protected precursor, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, followed by deprotection and oxidation.
A key reaction in forming the spirocyclic core is a one-pot double allylic alkylation of a glycine imine analogue, catalyzed by a chinchonidine-derived catalyst under phase-transfer conditions.[1][2] This method allows for the enantioselective preparation of the (S)-4-methyleneproline scaffold, a versatile intermediate.[1][2]
Illustrative Synthetic Workflow:
Caption: Generalized synthetic workflow for (6S)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid.
Experimental Protocol: Synthesis of the N-Boc Protected Precursor
The synthesis of the key intermediate, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, has been described in the literature.[1] The process involves the transformation of tert-butyl (S)-4-methyleneprolinate.[1]
Spectroscopic Data for the N-Boc Protected Intermediate:
Spectroscopic data is crucial for the characterization of synthetic intermediates and the final product. For (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, the following data has been reported:[1]
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¹H NMR (400 MHz, CDCl₃): δ 10.64 (br s, 1H), 4.50 (m, 1H), 4.39* (m, 1H), 3.40–3.39 (m, 3H), 3.20* (m, 1H), 2.29 (m, 1H), 1.95 (m, 1H), 1.48* (s, 9H), 1.44 (s, 9H), 0.61 (m, 4H). (*denotes minor rotamer)
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¹³C NMR (101 MHz, CDCl₃): δ 178.6, 176.1, 155.8, 154.0, 81.1, 80.5, 59.5, 54.4, 53.7, 39.0, 37.2, 28.5, 28.4, 20.7, 20.2, 13.2, 11.8, 9.4, 8.0. (denotes minor rotamer)
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IR (ATR): 2967, 2929, 2872, 1717, 1625, 1432, 1365, 1176, 1144, 1116 cm⁻¹.
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HRMS (ESI): m/z [M-H]⁻ calcd for C₁₂H₁₈NO₄ 240.1236, found 240.1236.
Significance in Drug Discovery and Development
(6S)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives are of significant interest to the pharmaceutical industry due to their utility as constrained proline bioisosteres. The carboxylic acid group is a common pharmacophore in many drugs, but it can also lead to poor pharmacokinetic properties.[3] Replacing a standard proline or other amino acid with this spirocyclic analogue can lead to:
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Enhanced Potency and Selectivity: The rigid structure can lock the molecule into a bioactive conformation, improving its interaction with the target.
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Improved Pharmacokinetic Properties: The unique three-dimensional shape can influence properties like membrane permeability and metabolic stability.
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Novel Intellectual Property: The use of such non-natural amino acids can provide a pathway to new chemical entities with patent protection.
A prominent example of the application of a related scaffold is in the synthesis of Ledipasvir , a potent inhibitor of the hepatitis C virus (HCV) NS5A protein.[1] The N-Boc protected version of (S)-5-azaspiro[2.4]heptane-6-carboxylic acid is a key building block in the industrial synthesis of this antiviral drug.[1][2]
Logical Relationship in Drug Design:
Caption: The role of the core scaffold in conferring advantageous properties for drug development.
Future Perspectives
The unique structural and chemical properties of (6S)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid make it a valuable tool for medicinal chemists. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the exploration of such constrained amino acid analogues will likely expand. Further research into more efficient and scalable synthetic routes will be critical to unlocking the full potential of this and related spirocyclic scaffolds in the development of next-generation pharmaceuticals.
References
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PubChem. (1S,3R,6S)-4-oxo-6-{4-[(2-phenylquinolin-4-yl)methoxy]phenyl}-5-azaspiro[2.4]heptane-1-carboxylic acid. Retrieved from [Link]
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Rameso, A. R., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5644. Retrieved from [Link]
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PubChemLite. (6s)-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride. Retrieved from [Link]
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PubMed. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(Tert-Butoxy Carbonyl)-5-Azaspiro[2.4]heptane-6-Carboxylic Acid. Retrieved from [Link]
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ResearchGate. Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Retrieved from [Link]
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Bentham Science. Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Retrieved from [Link]
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Google Patents. CN102442934A - Synthesis method of 6-oxo-2-azaspiro[4][4] heptane-2-carboxylic acid tert-butyl ester. Retrieved from
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